Dithiourazol

Description

Dithiourazol (CAS 5650-03-3) is a sulfur-containing heterocyclic compound, commercially available for research purposes . The compound’s nomenclature implies the presence of a thiazole or thiadiazole core with thiourea-like substituents, though exact structural details require further validation .

Properties

IUPAC Name |

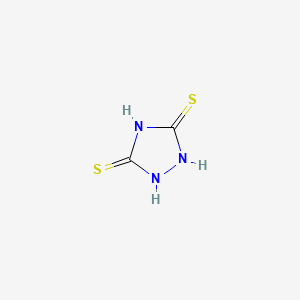

1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYENVTYBQKCILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NC(=S)NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873520 | |

| Record name | 3,5-Dimercapto-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-03-3 | |

| Record name | 3,5-Dimercapto-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiourazol can be synthesized through several methods. One efficient method involves the reaction of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst such as meglumine. This reaction is typically carried out under mild conditions in an aqueous medium, resulting in high yields of the desired product . Another method involves the use of acidic ionic liquids as catalysts, which facilitate the reaction between aldehydes and thiosemicarbazide at room temperature .

Industrial Production Methods

Industrial production of this compound often employs scalable and eco-friendly methods. The use of recyclable catalysts and green solvents, such as water, is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high efficiency and yield, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dithiourazol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithione moiety to dithiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like chloroacetic acid and α-bromo ketones are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dithiols.

Substitution: 4-aryl-1,2,4-triazole-3,5-bis(sulfides) and 1-(aminomethyl)-4-aryl-1,2,4-triazolidine-3,5-dithiones.

Scientific Research Applications

Dithiourazol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Industry: Utilized in the development of new materials and coordination chemistry research.

Mechanism of Action

The mechanism of action of Dithiourazol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Heterocycles

Thiazolidinone Derivatives ()

Compounds such as 6m, 6n, and 6o in feature thioxothiazolidin-4-one cores fused with quinazolinone or benzodioxolyl groups. These derivatives exhibit:

- Structural similarity: A sulfur-rich thiazolidinone ring, akin to the presumed structure of Dithiourazol.

- Functional divergence : The presence of acetamide and arylidene substituents in 6m–6o enhances their bioactivity, particularly in targeting enzymes or receptors, whereas this compound’s applications remain unexplored .

Table 1: Comparison of Thiazolidinone Derivatives and this compound

Benzimidazole Derivatives ()

Compounds like 4d–4f and 5b–j in incorporate benzimidazole cores with halogen or nitro substituents. These compounds are synthesized under controlled conditions (e.g., reflux in ethanol) and characterized via NMR and MS. Key distinctions include:

- Electronic effects : Bromo- and nitro-substituted benzimidazoles exhibit altered reactivity and stability compared to this compound’s simpler structure.

Thiadiazole Analogues ()

1,3,4-Thiadiazoles are five-membered heterocycles with dual sulfur and nitrogen atoms, renowned for antimicrobial, anti-inflammatory, and antitumor activities . If this compound is a thiadiazole derivative, its comparison might highlight:

- Structural parallels : Shared sulfur-nitrogen motifs.

- Functional gaps: Thiadiazoles like 2-amino-5-(ethylthio)-1,3,4-thiadiazole () show documented bioactivity, whereas this compound lacks such data .

Table 2: Thiadiazole vs. This compound

Oxadiazole Compounds ()

Oxadiazoles, such as 1,3,4-oxadiazole rings in energetic materials (), differ from this compound in:

Imidazolethiol Derivatives ()

4,5-Diphenyl-2-imidazolethiol () shares a sulfur-containing heterocycle but diverges in:

- Functional groups : Thiol (-SH) vs. thiourea-like groups in this compound.

- Synthesis : Imidazolethiols require multi-step alkylation/thiolation, contrasting with this compound’s commercial availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.